4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile
Overview
Description
4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile is a complex organic compound characterized by the presence of perfluorinated biphenyl and benzonitrile groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,4’-dihydroxybiphenyl with perfluorinated aromatic compounds under basic conditions. The reaction is usually carried out in the presence of a strong base such as cesium carbonate in a polar aprotic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the perfluorinated groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the perfluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or cesium carbonate in solvents like acetonitrile are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the biphenyl core.
Scientific Research Applications
4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile has a wide range of applications in scientific research:
Biology: Its unique properties make it useful in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of diagnostic agents.
Mechanism of Action
The mechanism by which 4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile exerts its effects is primarily through its interaction with molecular targets via its perfluorinated biphenyl and benzonitrile groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in materials science, its incorporation into polymers can enhance thermal stability and mechanical strength .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: This compound shares a similar biphenyl core but with amino groups instead of nitrile groups.
4,4’-Oxydianiline: Another related compound with an oxygen bridge between biphenyl units and amino groups.
Uniqueness
4,4’-((Perfluoro-[1,1’-biphenyl]-4,4’-diyl)bis(oxy))dibenzonitrile is unique due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials that can withstand extreme conditions .
Properties
IUPAC Name |
4-[4-[4-(4-cyanophenoxy)-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H8F8N2O2/c27-17-15(18(28)22(32)25(21(17)31)37-13-5-1-11(9-35)2-6-13)16-19(29)23(33)26(24(34)20(16)30)38-14-7-3-12(10-36)4-8-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPXGALVDLGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=C(C=C4)C#N)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H8F8N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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